Cas no 4314-66-3 (N-Ethylnicotinamide)
N-Ethylnicotinamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxamide,N-ethyl-
- N-Ethylnicotinamide
- N-ethylpyridine-3-carboxamide
- 3-Pyridinecarboxamide,N-ethyl
- N-ethyl derivative of nicotinamide
- N-Ethyl-3-pyridinecarboxamide
- Nicotinamide,N-ethyl
- nicotineethylamide
- Nicotinic acid ethylamide
- Nicotinic acid monoethylamide
- N-Monoethylnicotinamide
- A872748
- InChI=1/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
- AKOS003865635
- Oprea1_347767
- NSC 62008
- 5-22-02-00083 (Beilstein Handbook Reference)
- NS00031308
- 1G18T31MNW
- N-ethyl nicotinamide
- BRN 0122945
- 3-Pyridinecarboxamide, N-ethyl-
- NSC62008
- EINECS 224-331-7
- SB76319
- 4314-66-3
- CS-0151981
- ETHYLNICOTINAMIDE, N-
- E0150
- SCHEMBL353230
- MFCD00023579
- D82018
- BS-17256
- NSC-62008
- DTXSID10195719
- Nicotinamide, N-ethyl-
- ZXOAHASJYIUCBG-UHFFFAOYSA-
- UNII-1G18T31MNW
- FT-0635220
- DB-051037
-
- MDL: MFCD00023579
- Inchi: 1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
- InChI Key: ZXOAHASJYIUCBG-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)NCC
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 42A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.076
- Melting Point: 49.0 to 59.0 deg-C
- Boiling Point: 351.6°Cat760mmHg
- Flash Point: 166.4°C
- Refractive Index: 1.522
- PSA: 41.99000
- LogP: 1.22220
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-Ethylnicotinamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- RTECS:QS4471500
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Ethylnicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Ethylnicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206633-100g |
N-Ethylnicotinamide |
4314-66-3 | 95% | 100g |
$671.96 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159628-10G |
N-Ethylnicotinamide |
4314-66-3 | >98.0%(GC) | 10g |
¥918.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159628-1g |
N-Ethylnicotinamide |
4314-66-3 | >98.0%(GC) | 1g |
¥133.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N870496-1g |
N-Ethylnicotinamide |
4314-66-3 | 98% | 1g |
168.00 | 2021-05-17 | |
| TRC | E925835-1g |
N-Ethylnicotinamide |
4314-66-3 | 1g |
$ 164.00 | 2023-09-07 | ||
| TRC | E925835-2.5g |
N-Ethylnicotinamide |
4314-66-3 | 2.5g |
$ 230.00 | 2023-09-07 | ||
| TRC | E925835-25g |
N-Ethylnicotinamide |
4314-66-3 | 25g |
$ 1777.00 | 2023-09-07 | ||
| Apollo Scientific | OR936468-1g |
N-Ethylnicotinamide |
4314-66-3 | 95% | 1g |
£90.00 | 2023-08-31 | |
| Apollo Scientific | OR936468-5g |
N-Ethylnicotinamide |
4314-66-3 | 98% | 5g |
£66.00 | 2024-07-21 | |
| Apollo Scientific | OR936468-10g |
N-Ethylnicotinamide |
4314-66-3 | 95% | 10g |
£250.00 | 2023-08-31 |
N-Ethylnicotinamide Suppliers
N-Ethylnicotinamide Related Literature
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1. Electric dipole moments of N-alkyl-nipecotamides from measurements in benzene solutionWilliam P. Purcell,Judith A. Singer J. Chem. Soc. A 1966 1431
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W. M. Carmichael Analyst 1971 96 716
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Matthijs J. van Haren,Rebecca Taig,Jilles Kuppens,Javier Sastre Tora?o,Ed E. Moret,Richard B. Parsons,Davide Sartini,Monica Emanuelli,Nathaniel I. Martin Org. Biomol. Chem. 2017 15 6656
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4. NMR detection in biofluid extracts at sub-μM concentrations via para-H2 induced hyperpolarizationI. Reile,N. Eshuis,N. K. J. Hermkens,B. J. A. van Weerdenburg,M. C. Feiters,F. P. J. T. Rutjes,M. Tessari Analyst 2016 141 4001
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5. Electron spin resonance studies of reduction by solvated electrons in liquid ammonia. Part 5.—Aromatic amides and thioamidesI. H. Elson,T. J. Kemp,T. J. Stone J. Chem. Soc. Faraday Trans. 2 1972 68 1452
Additional information on N-Ethylnicotinamide
Introduction to N-Ethylnicotinamide (CAS No. 4314-66-3) and Its Emerging Applications in Chemical and Biomedical Research
N-Ethylnicotinamide, with the chemical formula C₆H₈N₂O and CAS number 4314-66-3, is a derivative of nicotinamide (niacinamide), a well-known vitamin B3 precursor. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. The introduction of an ethyl group at the 1-position of nicotinamide introduces new reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a promising candidate for further investigation.
The structural modification of nicotinamide derivatives has been extensively studied to explore their biological activity and chemical versatility. N-Ethylnicotinamide represents a class of compounds that bridge the gap between simple vitamins and more complex bioactive molecules. Its molecular structure allows for easy functionalization at multiple sites, enabling the synthesis of a wide range of derivatives with tailored properties. This flexibility has made it a subject of interest for researchers seeking novel compounds for drug discovery and industrial applications.
In recent years, there has been growing interest in the pharmacological potential of nicotinamide derivatives. Studies have shown that modifications at the 1-position can enhance solubility, improve metabolic stability, and alter binding affinity to biological targets. N-Ethylnicotinamide has been investigated for its role in modulating enzyme activity, particularly in pathways related to inflammation, metabolism, and DNA repair. Preliminary research suggests that it may exhibit anti-inflammatory properties by influencing the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as sirtuins.
The synthesis of N-Ethylnicotinamide typically involves the ethylation of nicotinamide using appropriate alkylating agents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. The compound’s stability under various storage conditions further enhances its utility as a laboratory reagent and intermediate.
One of the most compelling aspects of N-Ethylnicotinamide is its potential in biomedical applications. Nicotinamide derivatives have been explored as therapeutic agents for a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The ethyl group in N-Ethylnicotinamide may enhance its ability to cross the blood-brain barrier or interact with specific receptors, thereby improving its bioavailability and therapeutic efficacy. Ongoing clinical trials are evaluating the efficacy of nicotinamide-based compounds in treating age-related cognitive decline, suggesting that derivatives like N-Ethylnicotinamide could play a significant role in future treatments.
Beyond pharmaceutical applications, N-Ethylnicotinamide has shown promise in material science and agrochemical research. Its ability to act as a ligand or intermediate in catalytic processes makes it valuable for developing new catalysts and organic reactions. Additionally, its interaction with biological systems suggests potential uses in crop protection agents or plant growth regulators, where nicotinamide derivatives can influence metabolic pathways to enhance plant health and productivity.
The chemical reactivity of N-Ethylnicotinamide allows for further derivatization into more complex molecules with specialized functions. Researchers have utilized this compound to synthesize novel heterocycles, which are essential scaffolds in drug design. The introduction of an ethyl group provides a handle for further functionalization via cross-coupling reactions, oxidation, or reduction strategies, enabling the creation of diverse molecular libraries for high-throughput screening.
In conclusion, N-Ethylnicotinamide (CAS No. 4314-66-3) is a versatile compound with significant potential across multiple domains of chemical and biomedical research. Its unique structural features make it an attractive candidate for drug development, material science innovations, and agrochemical applications. As research continues to uncover new biological activities and synthetic possibilities, N-Ethylnicotinamide is poised to become an indispensable tool for scientists exploring the frontiers of molecular chemistry.
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